

Application of Fluorescein-CM2 in Cell Migration and Invasion Assays

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Compound of Interest

Compound Name: *Fluorescein-CM2*

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Introduction

Cell migration and invasion are fundamental biological processes crucial in physiological events such as embryonic development, tissue regeneration, and immune responses. However, these processes are also hallmarks of pathological conditions, most notably cancer metastasis. The ability to accurately quantify cell migration and invasion is therefore essential for basic research and the development of novel therapeutic strategies. **Fluorescein-CM2**, a derivative of fluorescein, is a valuable tool for these studies. Its utility lies in its ability to fluorescently label living cells for extended periods with minimal cytotoxicity, allowing for the tracking of cell movement in various assays.

Fluorescein-CM2, also commonly known as CellTracker™ Green CMFDA (5-chloromethylfluorescein diacetate), is a cell-permeant dye. It freely diffuses across the cell membrane into the cytoplasm. Once inside the cell, intracellular esterases cleave the acetate groups, rendering the molecule fluorescent. The reactive chloromethyl group then forms a covalent bond with thiol-containing components, primarily glutathione and proteins, via a glutathione S-transferase-mediated reaction.[1] This process ensures that the fluorescent probe is well-retained within the cell for long durations, even through several cell divisions, and is not transferred to adjacent cells in a population.[2][3]

This document provides detailed application notes and protocols for utilizing **Fluorescein-CM2** in cell migration and invasion assays, accompanied by quantitative data summaries and visual

diagrams of experimental workflows and relevant signaling pathways.

Data Presentation

The following tables summarize quantitative data from representative cell migration and invasion experiments. These examples illustrate how data can be presented to compare the effects of different treatments or conditions.

Table 1: Quantitative Analysis of Cell Migration using a Transwell Assay

Cell Line	Chemoattractant	Treatment	Mean Number of Migrated Cells (\pm SD)	Fold Change vs. Control
MDA-MB-231	10% FBS	Vehicle Control	250 \pm 25	1.0
MDA-MB-231	10% FBS	Inhibitor X (10 μ M)	75 \pm 10	0.3
HT-1080	10% FBS	Vehicle Control	400 \pm 30	1.0
HT-1080	10% FBS	Inhibitor Y (5 μ M)	150 \pm 20	0.375

Note: Data is hypothetical and for illustrative purposes.

Table 2: Quantitative Analysis of Cell Invasion using a Matrigel Invasion Assay

Cell Line	Chemoattractant	Treatment	Mean Fluorescence Intensity (RFU \pm SD)	% Invasion vs. Control
PC-3	10% FBS	Vehicle Control	8500 \pm 700	100%
PC-3	10% FBS	Drug Z (20 μ M)	3400 \pm 450	40%
U-87 MG	10% FBS	Vehicle Control	12000 \pm 1100	100%
U-87 MG	10% FBS	Drug W (15 μ M)	6000 \pm 800	50%

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Cell Labeling with Fluorescein-CM2 (CMFDA)

This protocol describes the general procedure for labeling adherent or suspension cells with **Fluorescein-CM2**.

Materials:

- **Fluorescein-CM2** (CMFDA) dye
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Serum-free cell culture medium
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Cells of interest

Procedure:

- **Preparation of Stock Solution:** Prepare a 10 mM stock solution of **Fluorescein-CM2** in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
- **Preparation of Working Solution:** Immediately before use, dilute the 10 mM stock solution to a final working concentration of 0.5-25 µM in serum-free medium.^[2] The optimal concentration should be determined empirically for each cell type and application. For long-term studies, a higher concentration (5-25 µM) may be necessary.^[2]
- **Cell Preparation:**
 - **Adherent Cells:** Grow cells to 70-80% confluency. Wash the cells once with pre-warmed PBS.

- Suspension Cells: Harvest cells by centrifugation and wash once with pre-warmed PBS. Resuspend the cell pellet in serum-free medium.
- Cell Staining:
 - Adherent Cells: Remove the PBS and add the pre-warmed **Fluorescein-CM2** working solution to cover the cell monolayer.
 - Suspension Cells: Resuspend the cell pellet in the pre-warmed **Fluorescein-CM2** working solution.
- Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.
- Washing:
 - Adherent Cells: Remove the loading solution and wash the cells twice with pre-warmed, serum-free medium. After the final wash, add fresh, pre-warmed complete medium.
 - Suspension Cells: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in fresh, pre-warmed complete medium.
- Post-Staining Incubation: Incubate the cells for at least 30 minutes to allow for complete modification of the dye.
- Proceed to Assay: The **Fluorescein-CM2** labeled cells are now ready for use in migration or invasion assays.

Protocol 2: Cell Migration Assay (Transwell/Boyden Chamber)

This protocol outlines the use of **Fluorescein-CM2** labeled cells in a Transwell migration assay.

Materials:

- **Fluorescein-CM2** labeled cells
- Transwell inserts (e.g., 8 µm pore size)

- 24-well companion plates
- Serum-free medium
- Medium containing a chemoattractant (e.g., 10% FBS)
- Cotton swabs
- Methanol or 4% Paraformaldehyde (PFA) for fixation
- Fluorescence microscope or plate reader

Procedure:

- Assay Setup: Place Transwell inserts into the wells of a 24-well plate.
- Adding Chemoattractant: Add medium containing the desired chemoattractant to the lower chamber of the wells. In control wells, add serum-free medium.
- Cell Seeding: Resuspend the **Fluorescein-CM2** labeled cells in serum-free medium at the desired concentration (e.g., $0.5-1.0 \times 10^6$ cells/mL). Add the cell suspension to the upper chamber of the Transwell inserts.
- Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period determined by the migratory rate of the cells (typically 2-24 hours).
- Removal of Non-Migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
- Quantification:
 - Microscopy: Fix the migrated cells on the bottom of the insert membrane with methanol or 4% PFA. Mount the membrane on a slide and visualize the fluorescent cells using a fluorescence microscope. Count the number of cells in several representative fields to determine the average number of migrated cells.
 - Plate Reader: After removing non-migrated cells, transfer the insert to a new well containing a cell lysis buffer. Measure the fluorescence intensity of the lysate using a

fluorescence plate reader (Excitation/Emission ~492/517 nm). A standard curve can be generated to correlate fluorescence intensity with cell number.

Protocol 3: Cell Invasion Assay (Matrigel-coated Transwell)

This protocol is a modification of the migration assay to assess the invasive potential of cells.

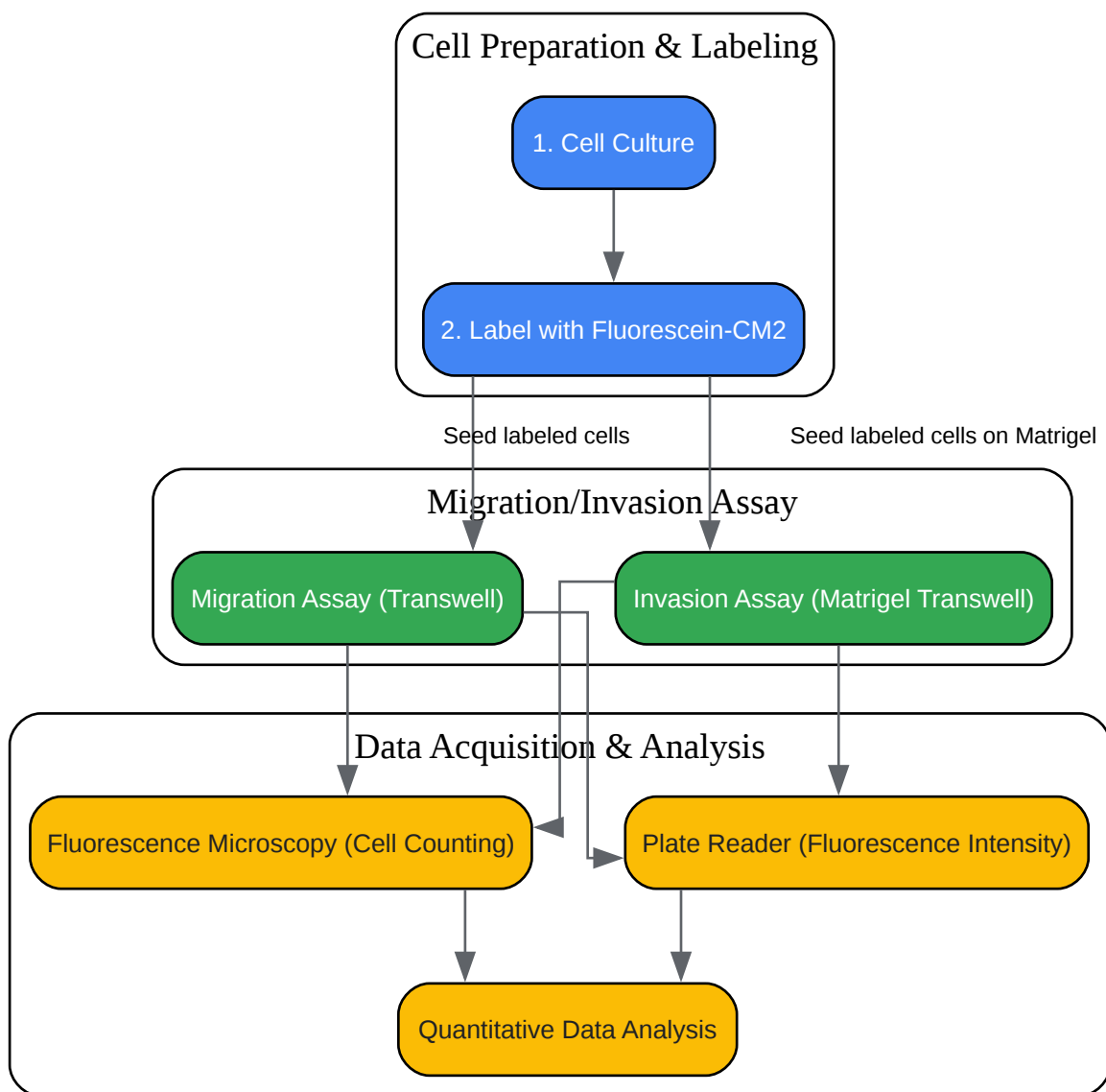
Materials:

- All materials from Protocol 2
- Matrigel™ Basement Membrane Matrix (or other extracellular matrix components)
- Cold, serum-free medium
- Ice

Procedure:

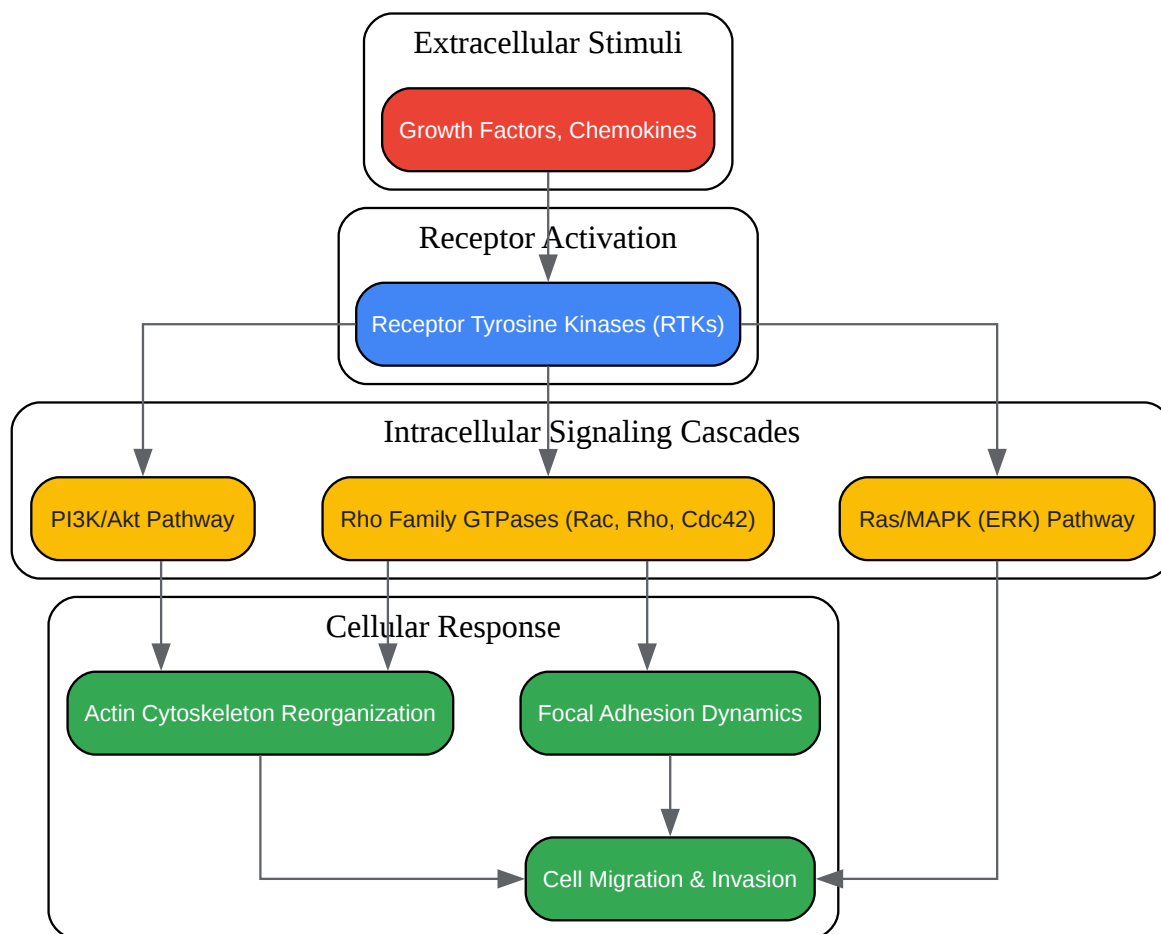
- Coating Transwell Inserts: Thaw Matrigel™ on ice. Dilute the Matrigel™ with cold, serum-free medium to the desired concentration. Add the diluted Matrigel™ solution to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for gelation.
- Assay Setup: Follow steps 1-3 from Protocol 2, seeding the **Fluorescein-CM2** labeled cells on top of the Matrigel™ layer.
- Incubation: Incubate the plate at 37°C in a CO2 incubator. The incubation time for invasion assays is typically longer than for migration assays (e.g., 12-48 hours) to allow cells to degrade the matrix.
- Removal of Non-Invasive Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the Matrigel™ and any non-invasive cells from the top of the membrane.
- Quantification: Proceed with quantification as described in step 6 of Protocol 2.

Mandatory Visualization



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Caption: Experimental workflow for cell migration and invasion assays using **Fluorescein-CM2**.



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Caption: Key signaling pathways regulating cell migration and invasion.

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